molecular formula C6H10BrNS2 B14601127 N,5-dimethyl-4H-1,3-dithiin-2-imine;hydrobromide CAS No. 61155-71-3

N,5-dimethyl-4H-1,3-dithiin-2-imine;hydrobromide

Cat. No.: B14601127
CAS No.: 61155-71-3
M. Wt: 240.2 g/mol
InChI Key: QEXNDFVMMHHGNF-UHFFFAOYSA-N
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Description

N,5-dimethyl-4H-1,3-dithiin-2-imine;hydrobromide is a chemical compound known for its unique structure and properties It belongs to the class of dithiin compounds, which are characterized by a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-4H-1,3-dithiin-2-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a primary amine with an aldehyde or ketone, followed by cyclization to form the dithiin ring. The reaction conditions often include the use of acid catalysts to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-4H-1,3-dithiin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding amine .

Scientific Research Applications

N,5-dimethyl-4H-1,3-dithiin-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethyl-4H-1,3-dithiin-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sulfur atoms in the dithiin ring may also play a role in its reactivity and biological activity .

Properties

CAS No.

61155-71-3

Molecular Formula

C6H10BrNS2

Molecular Weight

240.2 g/mol

IUPAC Name

N,5-dimethyl-4H-1,3-dithiin-2-imine;hydrobromide

InChI

InChI=1S/C6H9NS2.BrH/c1-5-3-8-6(7-2)9-4-5;/h3H,4H2,1-2H3;1H

InChI Key

QEXNDFVMMHHGNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=NC)SC1.Br

Origin of Product

United States

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